molecular formula C20H20ClN3O4S B2731779 methyl 1-(2-chlorobenzyl)-3-(N-methyl-N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate CAS No. 1251550-25-0

methyl 1-(2-chlorobenzyl)-3-(N-methyl-N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate

カタログ番号: B2731779
CAS番号: 1251550-25-0
分子量: 433.91
InChIキー: MXVJCUUHSDPEKH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 1-(2-chlorobenzyl)-3-(N-methyl-N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate is a pyrazole-derived compound featuring a 2-chlorobenzyl group at the 1-position, a substituted sulfamoyl moiety (N-methyl-N-(p-tolyl)) at the 3-position, and a methyl carboxylate at the 4-position. This structure combines aromatic, sulfonamide, and ester functionalities, which are common in agrochemicals and pharmaceuticals.

特性

IUPAC Name

methyl 1-[(2-chlorophenyl)methyl]-3-[methyl-(4-methylphenyl)sulfamoyl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4S/c1-14-8-10-16(11-9-14)23(2)29(26,27)19-17(20(25)28-3)13-24(22-19)12-15-6-4-5-7-18(15)21/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVJCUUHSDPEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=NN(C=C2C(=O)OC)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Methyl 1-(2-chlorobenzyl)-3-(N-methyl-N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in modulating various biological pathways.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₈H₁₈ClN₃O₃S
  • Molecular Weight : Approximately 373.87 g/mol

The presence of the chlorobenzyl and sulfamoyl groups contributes to its biological activity by enhancing its interaction with specific molecular targets.

Methyl 1-(2-chlorobenzyl)-3-(N-methyl-N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate exhibits its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects.
  • Modulation of Receptor Activity : The compound may interact with various receptors involved in pain and inflammation pathways, potentially reducing symptoms associated with these conditions .

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

  • Antitumor Activity : Pyrazole derivatives have been reported to inhibit key enzymes involved in tumor growth, such as BRAF(V600E) and EGFR . Specific studies on similar compounds have demonstrated significant cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects : Compounds within this class are known to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators.
  • Antimicrobial Properties : Some studies have highlighted the antimicrobial efficacy of pyrazole derivatives against various bacterial and fungal strains .

Antitumor Efficacy

A study investigating the effects of a related pyrazole derivative on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that these compounds could enhance the cytotoxic effects of doxorubicin, suggesting a potential for combination therapy in resistant cancer types. The results indicated a synergistic effect when combined with traditional chemotherapy agents .

Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of pyrazoles found that these compounds significantly reduced edema in animal models, supporting their use in treating inflammatory diseases. The mechanism was primarily attributed to the inhibition of cyclooxygenase pathways.

Data Summary Table

Activity Type Findings References
AntitumorInhibition of BRAF(V600E) and EGFR; synergistic effects with doxorubicin in breast cancer
Anti-inflammatorySignificant reduction in edema; inhibition of pro-inflammatory cytokines
AntimicrobialEffective against various bacterial and fungal strains

類似化合物との比較

Table 1: Comparison of Pyrazole Derivatives
Compound ID Substituents (1-Position) Sulfamoyl/Carboxamide Group Melting Point (°C) Yield (%) Key Spectral Data (MS, [M+H]⁺)
Target 2-Chlorobenzyl N-Methyl-N-(p-tolyl)sulfamoyl N/A N/A N/A
3a (Ref) Phenyl N-(4-Cyano-1-phenyl) 133–135 68 403.1 (C21H15ClN6O)
3b (Ref) 4-Chlorophenyl N-(4-Cyano-1-phenyl) 171–172 68 437.1 (C21H14Cl2N6O)
3c (Ref) Phenyl N-(4-Cyano-1-(p-tolyl)) 123–125 62 417.1 (C22H17ClN6O)
3d (Ref) 4-Fluorophenyl N-(4-Cyano-1-phenyl) 181–183 71 421.0 (C21H14ClFN6O)
Key Observations:

Substituent Effects on Melting Points :

  • Electron-withdrawing groups (e.g., 4-chlorophenyl in 3b ) increase melting points (171–172°C) compared to electron-donating groups (e.g., p-tolyl in 3c , 123–125°C). This trend suggests enhanced crystal packing efficiency with polar substituents .
  • The target compound’s 2-chlorobenzyl group may impart intermediate melting behavior, though experimental confirmation is needed.

Yield Variations :

  • Yields range from 62% (3c ) to 71% (3d ), influenced by steric and electronic factors. The p-tolyl group in 3c reduces yield (62%), possibly due to steric hindrance during coupling .

Spectral Signatures :

  • Mass spectrometry (MS) data correlate with molecular formulas, e.g., 3c ([M+H]⁺ = 417.1) confirms the addition of a methyl group (p-tolyl) compared to 3a (403.1). The target compound’s sulfamoyl group would likely produce a distinct MS profile.

Functional Group Comparisons

  • Sulfamoyl vs. Carboxamide : The target compound’s sulfamoyl group (N-methyl-N-(p-tolyl)) differs from the carboxamide-linked analogs in 3a–3d . Sulfamoyl groups generally enhance metabolic stability and bioavailability compared to carboxamides, which may influence pharmacological properties .
  • Carboxylate vs. Cyano: The methyl carboxylate in the target compound contrasts with the 4-cyano group in 3a–3d. Carboxylates improve water solubility, whereas cyano groups enhance lipophilicity, affecting absorption and distribution.

Regulatory and Industrial Relevance

lists structurally related compounds, such as Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate, highlighting commercial interest in sulfamoyl-carboxylate hybrids. Regulatory classifications (e.g., tariff codes) suggest these compounds are traded for pharmaceutical or agrochemical applications, though detailed data are unavailable .

Q & A

Q. What are the key considerations for synthesizing methyl 1-(2-chlorobenzyl)-3-(N-methyl-N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate?

The synthesis typically involves multi-step protocols, starting with the preparation of the pyrazole core via cyclocondensation reactions. Key steps include:

  • Sulfamoylation : Introducing the N-methyl-N-(p-tolyl)sulfamoyl group via nucleophilic substitution using sulfamoyl chloride derivatives under anhydrous conditions (e.g., DMF, 0–5°C) .
  • Benzylation : The 2-chlorobenzyl group is attached via alkylation, often requiring phase-transfer catalysts like tetrabutylammonium bromide to enhance reactivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate intermediates. Final characterization should include 1^1H/13^13C NMR, HRMS, and X-ray crystallography (if crystals are obtainable) .

Q. How can researchers resolve ambiguities in spectroscopic data for this compound?

Discrepancies in NMR or mass spectra often arise from tautomerism (pyrazole ring) or rotameric conformations (sulfamoyl group). Strategies include:

  • Variable-temperature NMR : To observe dynamic equilibria and assign peaks accurately .
  • Crystallographic validation : Using SHELX or Mercury CSD to resolve structural ambiguities by comparing experimental bond lengths/angles with crystallographic databases .

Q. What safety protocols are recommended for handling this compound?

While specific toxicity data may be limited, general precautions include:

  • PPE : Gloves, lab coat, and goggles due to potential irritancy of sulfamoyl and chlorinated groups .
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile reagents (e.g., DMF, alkylating agents) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the sulfamoylation step?

Systematic optimization via Design of Experiments (DoE) is recommended. For example:

  • Factors : Temperature (–5°C vs. RT), solvent polarity (DMF vs. THF), and stoichiometry (1.2–2.0 eq. sulfamoyl chloride).
  • Response surface modeling : Identifies nonlinear interactions; e.g., excess sulfamoyl chloride at low temperatures minimizes side reactions .

Q. What computational methods are effective for studying structure-activity relationships (SAR) of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities toward biological targets (e.g., enzymes with sulfamoyl-binding pockets).
  • DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to correlate reactivity with substituent effects (chlorobenzyl vs. p-tolyl groups) .

Q. How can crystallographic data resolve contradictions in reported bond geometries?

  • Packing analysis : Use Mercury CSD’s Materials Module to compare intermolecular interactions (e.g., hydrogen bonds between sulfamoyl O and pyrazole N) across polymorphs .
  • Twinned data refinement : SHELXL’s TWIN/BASF commands can model twinning in crystals, improving accuracy of bond parameters .

Q. What strategies address discrepancies in biological assay results across studies?

  • Meta-analysis : Normalize data using standardized controls (e.g., % inhibition relative to known inhibitors) to account for assay variability .
  • Probe stability testing : LC-MS monitoring of compound integrity under assay conditions (pH, temperature) to rule out degradation artifacts .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。